GTF-C Enzyme Inhibition Potency: G43-C3-TEG vs. Parent G43
The target compound G43-C3-TEG maintains enzyme inhibition potency comparable to the parent compound G43 against recombinant GTF-C. At a substrate concentration of 20 mM sucrose, the half-maximal inhibitory concentration (IC50) for G43-C3-TEG was calculated to be 23.5 µM, which is similar to the IC50 of 25 µM reported for the parent G43 [1]. This demonstrates that the tetraethyleneglycol substitution at the C3 position does not significantly impair binding to the GTF-C active site, preserving the core inhibitory mechanism while adding a functional TEG handle.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for GTF-C enzyme activity |
|---|---|
| Target Compound Data | IC50 = 23.5 µM |
| Comparator Or Baseline | Parent compound G43: IC50 = 25 µM |
| Quantified Difference | Δ = 1.5 µM (6% less potent; within experimental variability, considered statistically similar) |
| Conditions | Recombinant GTF-C enzyme assay; 20 mM sucrose; 30 °C; pH 7.4; continuous monitoring at OD405 nm [1] |
Why This Matters
This data confirms that the TEG substitution does not ablate the core pharmacological activity, making this compound a valid tool for studies requiring both GTF inhibition and a functional conjugation site.
- [1] Raposo, F., et al. (2023). The potential use of glycosyl-transferase inhibitors for targeted reduction of S. mutans biofilms in dental materials. Scientific Reports, 13, 11889. View Source
